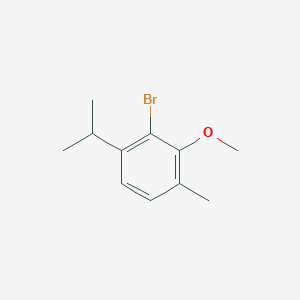
2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromine atom, a methanesulfonyl group, and an oxazole ring. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the bromine atom and the methanesulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Common industrial methods include continuous flow synthesis and batch processing, where the reaction parameters are carefully controlled to achieve the desired product.
化学反応の分析
Types of Reactions
2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Addition Reactions: The oxazole ring can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Reagents such as potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Catalysts: Transition metal catalysts like palladium and platinum are often employed to facilitate various reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce oxazole derivatives with higher oxidation states.
科学的研究の応用
2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and methanesulfonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of biological pathways. The oxazole ring provides stability and specificity to its interactions.
類似化合物との比較
Similar Compounds
- 2-Chloroethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate
- 2-Iodoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate
- 2-Bromoethyl 3-(methylsulfonyl)-1,2-oxazole-5-carboxylate
Uniqueness
2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The methanesulfonyl group enhances its solubility and stability, making it a valuable compound for various applications.
特性
CAS番号 |
88202-97-5 |
|---|---|
分子式 |
C7H8BrNO5S |
分子量 |
298.11 g/mol |
IUPAC名 |
2-bromoethyl 3-methylsulfonyl-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C7H8BrNO5S/c1-15(11,12)6-4-5(14-9-6)7(10)13-3-2-8/h4H,2-3H2,1H3 |
InChIキー |
ZRHUSCSOLWZYPR-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NOC(=C1)C(=O)OCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


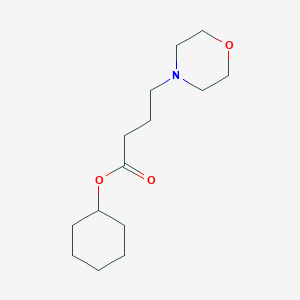
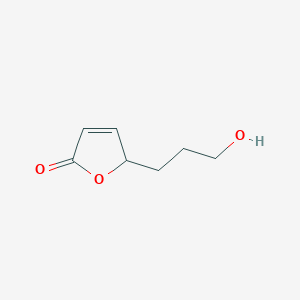
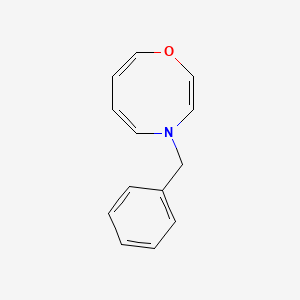
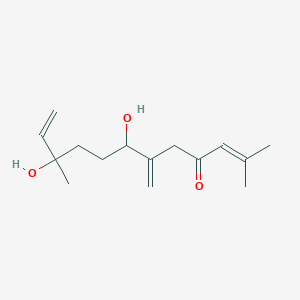
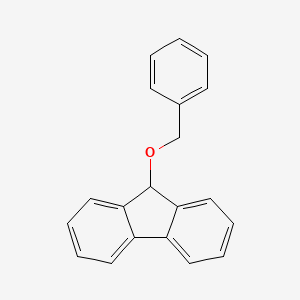
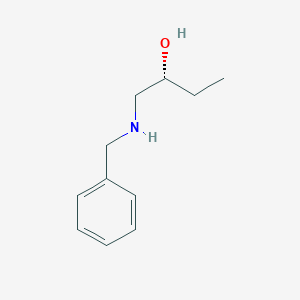
![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)
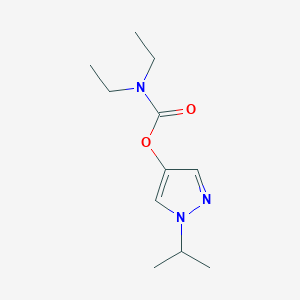

![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)
![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)

